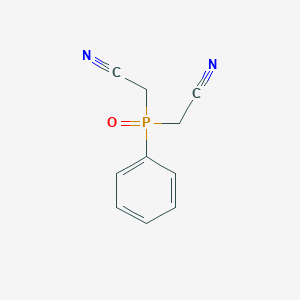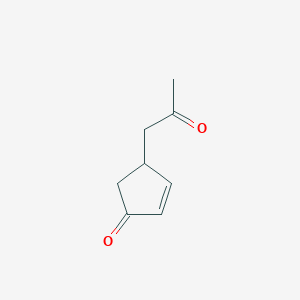
4-(2-Oxopropyl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxopropyl)cyclopent-2-en-1-one is an organic compound that features both a ketone and an alkene functional group. This compound is a derivative of cyclopentenone, which is known for its presence in various natural products and its utility in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Oxopropyl)cyclopent-2-en-1-one can be synthesized through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the use of lithium carbonate to eliminate the bromine atom from α-bromo-cyclopentanone, resulting in the formation of the cyclopentenone structure.
Claisen Condensation: This method involves the condensation of unsaturated diesters followed by decarboxylation and isomerization to form the cyclopentenone structure.
Acid-Catalyzed Dehydration: Cyclopentanediols can be dehydrated in the presence of an acid to form cyclopentenone.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropyl)cyclopent-2-en-1-one undergoes several types of chemical reactions:
Nucleophilic Conjugate Addition: This compound can react with nucleophiles in a conjugate addition manner due to the presence of the α,β-unsaturated ketone.
Diels-Alder Reaction: It acts as an excellent dienophile in Diels-Alder reactions, forming cycloaddition products with various dienes.
Michael Reaction: The compound can participate in Michael addition reactions with silyl enol ethers and siloxanes.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common reagents include organocopper nucleophiles and other nucleophiles that can add to the β-carbon of the enone.
Diels-Alder Reaction: This reaction typically requires a diene and can be catalyzed by Lewis acids to enhance the reaction rate.
Michael Reaction: Reagents such as silyl enol ethers and siloxanes are used under basic conditions to facilitate the addition to the enone.
Major Products Formed
Nucleophilic Conjugate Addition: The major products are β-substituted cyclopentenones.
Diels-Alder Reaction: The products are typically bicyclic compounds formed by the cycloaddition of the diene and the enone.
Michael Reaction: The products are Michael adducts with various substituents at the β-position of the enone.
Scientific Research Applications
4-(2-Oxopropyl)cyclopent-2-en-1-one has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including its role as a precursor to bioactive molecules.
Material Science: It is used in the development of new materials with specific properties due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(2-Oxopropyl)cyclopent-2-en-1-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. The presence of both the ketone and alkene functional groups allows for a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropenone: Contains a three-membered ring with a ketone group.
Cyclobutenone: Contains a four-membered ring with a ketone group.
Cyclohexenone: Contains a six-membered ring with a ketone group.
Cycloheptenone: Contains a seven-membered ring with a ketone group.
Uniqueness
4-(2-Oxopropyl)cyclopent-2-en-1-one is unique due to its five-membered ring structure combined with the presence of both a ketone and an alkene functional group. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
62359-90-4 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
4-(2-oxopropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-6(9)4-7-2-3-8(10)5-7/h2-3,7H,4-5H2,1H3 |
InChI Key |
DHYGKJVNNUMXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


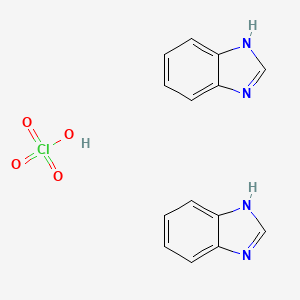
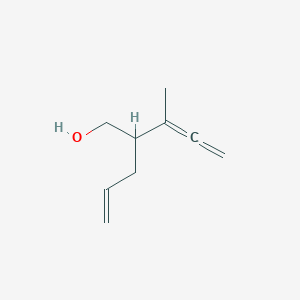
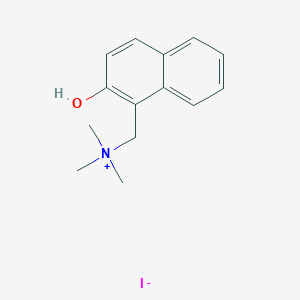
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-](/img/structure/B14542678.png)
![1-Nitro-4-{2-[(2-phenylpropan-2-yl)peroxy]ethanesulfonyl}benzene](/img/structure/B14542683.png)
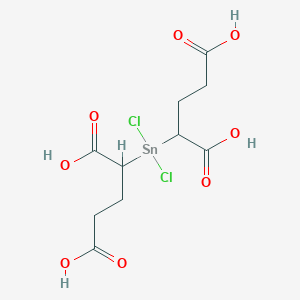
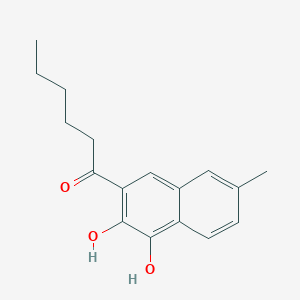

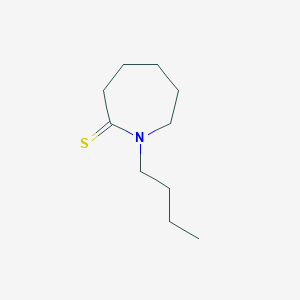
![2-[(4-Chlorophenyl)methylidene]-2H-1,3-benzodithiole](/img/structure/B14542701.png)
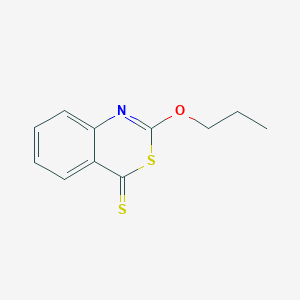

![2-[(4-Methylphenyl)methyl]naphthalen-1-ol](/img/structure/B14542716.png)
